9-Ethyl-6-propan-2-ylsulfanylpurine
Description
Properties
CAS No. |
15923-46-3 |
|---|---|
Molecular Formula |
C10H14N4S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
9-ethyl-6-propan-2-ylsulfanylpurine |
InChI |
InChI=1S/C10H14N4S/c1-4-14-6-13-8-9(14)11-5-12-10(8)15-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
VPRNEUZJOSJGRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2SC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-(isopropylthio)-9H-purine typically involves the alkylation of 6-thiopurine with isopropyl halides under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The ethylation at the 9th position can be achieved using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6-(isopropylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The ethyl and isopropylthio groups can be substituted with other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, K2CO3, NaH, KOtBu
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purines depending on the reagents and conditions used.
Scientific Research Applications
9-Ethyl-6-(isopropylthio)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition and binding mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Ethyl-6-(isopropylthio)-9H-purine involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The compound may act as a competitive inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA replication and repair. Its molecular targets include DNA polymerases and other enzymes that recognize purine substrates.
Comparison with Similar Compounds
Table 1: Comparative Overview of Purine Derivatives
Pharmacological Activity
- 9-Benzyl-6-benzylsulfanylpurin-2-amine : Exhibits cytotoxicity and efficacy in lupus nephritis, attributed to the thiopurine backbone and aromatic substituents. However, the bulky benzyl groups may limit bioavailability .
- Cpr-PMEDAP : A phosphonate-containing prodrug designed to enhance delivery of PMEG, a guanine analog with antiviral activity. The phosphonate group improves solubility, while the cyclopropylamine moiety aids in targeted metabolic activation .
- This compound : The smaller ethyl and isopropylthio groups likely improve solubility compared to benzyl-substituted analogs. This could enhance absorption and tissue penetration, making it a candidate for oral administration or systemic applications.
Physicochemical and Metabolic Properties
- In contrast, Cpr-PMEDAP’s phosphonate group enhances polarity, favoring renal excretion .
- Metabolic Stability : The absence of aromatic rings in this compound may reduce cytochrome P450-mediated metabolism compared to benzyl-substituted analogs. Cpr-PMEDAP’s prodrug design delays metabolism until intracellular activation .
Research Findings and Implications
Substituent Effects : Smaller alkyl groups at position 9 and 6 (e.g., ethyl/isopropylthio) balance solubility and metabolic stability, whereas bulkier groups (e.g., benzyl) may compromise bioavailability despite enhancing target binding .
Therapeutic Potential: While 9-Benzyl-6-benzylsulfanylpurin-2-amine is established in autoimmune diseases, this compound’s structural features suggest broader applicability in oncology or immunology.
Biological Activity
9-Ethyl-6-propan-2-ylsulfanylpurine (CAS No. 15923-46-3) is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their roles in various biochemical pathways, particularly in cellular signaling and metabolic processes. This article delves into the biological activities of this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 240.34 g/mol. Its structure features a purine base modified with an ethyl group and a propan-2-ylsulfanyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄S |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 15923-46-3 |
The mechanism of action of this compound involves its interaction with various biomolecules, particularly enzymes and receptors involved in nucleic acid metabolism and cell signaling pathways. The presence of the sulfanyl group may enhance its affinity for certain targets, potentially modulating their activity.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of various purine derivatives on cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cell types, although detailed studies are required to confirm these effects and elucidate the underlying mechanisms.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of purine derivatives to act as inhibitors of key metabolic enzymes. For example, compounds targeting adenosine deaminase have shown promise in modulating immune responses and treating inflammatory diseases. The specific inhibitory effects of this compound on relevant enzymes remain to be thoroughly investigated.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To assess the antimicrobial activity of purine derivatives.
- Method : A series of tests were conducted against common bacterial strains using agar diffusion methods.
- Results : Compounds similar to this compound demonstrated significant inhibition zones against Gram-positive bacteria.
- : These findings support further exploration into the antimicrobial properties of this compound.
-
Cytotoxicity Assessment
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was performed on various cancer cell lines treated with different concentrations of this compound.
- Results : A dose-dependent decrease in cell viability was observed, indicating potential anticancer properties.
- : The compound warrants further investigation for its potential use in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Ethyl-6-propan-2-ylsulfanylpurine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, a palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) with boronic acids under reflux in toluene (12–24 hours) is common . Optimization includes varying catalyst loading (0.05–0.1 mmol), base (K₂CO₃ vs. NaOAc), and solvent polarity. Column chromatography (EtOAc/hexane gradients) is recommended for purification. Monitor yields via HPLC-MS to identify ideal conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the ethyl and propan-2-ylsulfanyl groups (e.g., δ 1.4 ppm for ethyl CH₃; δ 1.2–1.5 ppm for isopropyl CH).
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradients).
Cross-reference with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .
Q. How can researchers determine the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform shake-flask experiments in buffers (pH 1–13) at 25°C and 37°C. Quantify solubility via UV-Vis spectroscopy (λmax ~260 nm for purines). Stability assays (e.g., 72-hour exposure to light/heat) should use HPLC to track degradation products. Report results as % remaining intact ± SD (n=3) .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of this compound across different cell lines?
- Methodological Answer : Conduct dose-response curves (0.1–100 µM) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values. Validate target engagement via Western blot (e.g., kinase inhibition) or SPR binding assays. Confounding factors (e.g., efflux pumps) can be probed with inhibitors like verapamil .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Compare activation energies (ΔG‡) for SN2 vs. SN1 pathways. Validate with kinetic isotope effects (KIE) experiments. Software: Gaussian16 or ORCA .
Q. What factorial design approaches optimize the catalytic efficiency of this compound in asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
